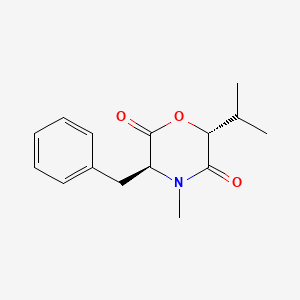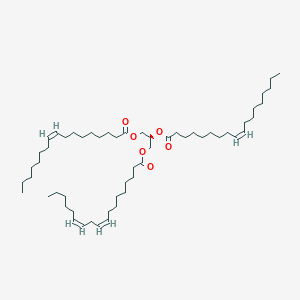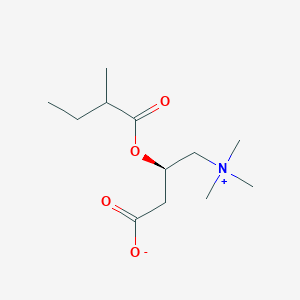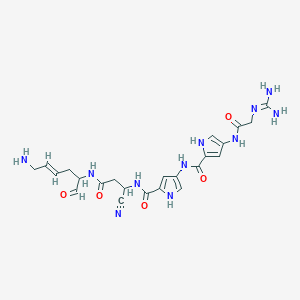
Steroid antagonist, 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Steroid antagonist, 2 is a compound that functions by inhibiting the activity of steroid hormones. Steroid hormones are derivatives of cholesterol and play crucial roles in various physiological processes, including metabolism, immune response, and reproductive functions. Steroid antagonists are used to block the effects of these hormones, making them valuable in treating conditions like hormone-dependent cancers, cardiovascular diseases, and other disorders related to steroid hormone imbalance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of steroid antagonist, 2 typically involves multiple steps, starting from a steroidal precursor. The process often includes functional group modifications, such as hydroxylation, oxidation, and esterification. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving consistent quality and minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions
Steroid antagonist, 2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other substituents, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation of a hydroxyl group in this compound might yield a ketone, while reduction of a ketone might produce an alcohol .
Aplicaciones Científicas De Investigación
Steroid antagonist, 2 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the role of steroid hormones in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating hormone-dependent cancers, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
Steroid antagonist, 2 exerts its effects by binding to steroid hormone receptors, thereby preventing the natural hormones from activating these receptors. This inhibition can occur through competitive binding at the receptor site or by altering the receptor’s conformation, rendering it inactive. The molecular targets include receptors for estrogen, androgen, glucocorticoid, and mineralocorticoid hormones. The pathways involved often include modulation of gene expression and inhibition of hormone-mediated signaling cascades .
Comparación Con Compuestos Similares
Steroid antagonist, 2 can be compared with other steroid antagonists such as:
Spironolactone: A mineralocorticoid receptor antagonist used to treat conditions like hypertension and heart failure.
Tamoxifen: An estrogen receptor antagonist used in the treatment of breast cancer.
Flutamide: An androgen receptor antagonist used in the treatment of prostate cancer
Uniqueness
What sets this compound apart from these compounds is its specific binding affinity and selectivity for certain steroid hormone receptors, which can result in fewer side effects and improved therapeutic outcomes in certain conditions .
Similar Compounds
- Spironolactone
- Tamoxifen
- Flutamide
- Eplerenone
- Mifepristone
Propiedades
Fórmula molecular |
C29H34O2 |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
(8S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H34O2/c1-4-14-29(31)17-13-25-24-10-9-22-18-23(30)11-16-28(22,26(24)12-15-27(25,29)3)19-21-7-5-20(2)6-8-21/h5-8,12,18,24-25,31H,9-11,13,15-17,19H2,1-3H3/t24-,25-,27-,28+,29-/m0/s1 |
Clave InChI |
NSUUUQRFPXZFLI-ZPCMSWJYSA-N |
SMILES isomérico |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43CC5=CC=C(C=C5)C)C)O |
SMILES canónico |
CC#CC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43CC5=CC=C(C=C5)C)C)O |
Sinónimos |
RU 43044 RU-43044 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-4-methylpentanamide](/img/structure/B1244158.png)


